(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid reagent to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor, where it binds to the active site of the enzyme, preventing substrate access and thus inhibiting enzyme activity . The molecular targets and pathways involved include serine proteases and other enzymes critical in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid include other boronic acid derivatives such as phenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid .
Uniqueness
What sets this compound apart is its unique structure, which combines a boronic acid moiety with a fluorinated aromatic ring and a piperidine group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research applications .
Properties
IUPAC Name |
[4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNZPTXJEUFQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCC(CC2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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